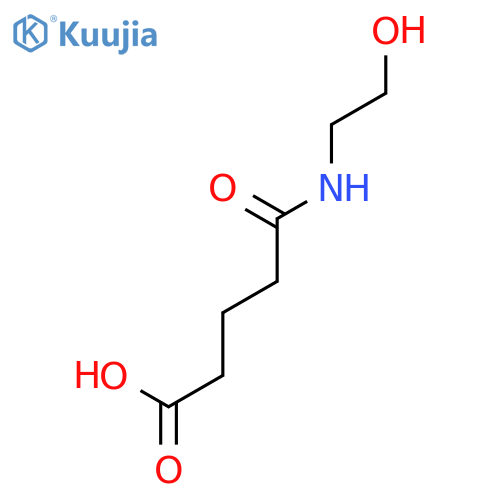Cas no 637760-46-4 (4-(2-hydroxyethyl)carbamoylbutanoic acid)

637760-46-4 structure
商品名:4-(2-hydroxyethyl)carbamoylbutanoic acid
CAS番号:637760-46-4
MF:C7H13NO4
メガワット:175.182422399521
CID:4090828
4-(2-hydroxyethyl)carbamoylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid, 5-[(2-hydroxyethyl)amino]-5-oxo-
- 4-(2-hydroxyethyl)carbamoylbutanoic acid
-
- インチ: 1S/C7H13NO4/c9-5-4-8-6(10)2-1-3-7(11)12/h9H,1-5H2,(H,8,10)(H,11,12)
- InChIKey: RXQZKCZSKABHKC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCCC(NCCO)=O
じっけんとくせい
- 密度みつど: 1.232±0.06 g/cm3(Predicted)
- ふってん: 492.9±30.0 °C(Predicted)
- 酸性度係数(pKa): 4.65±0.10(Predicted)
4-(2-hydroxyethyl)carbamoylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-32146863-5.0g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 5.0g |
$859.0 | 2023-01-01 | |
| Enamine | BBV-32146863-1.0g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 1.0g |
$328.0 | 2023-01-01 | |
| Enamine | BBV-32146863-10g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 10g |
$1080.0 | 2023-10-29 | |
| Enamine | BBV-32146863-5g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 5g |
$859.0 | 2023-10-29 | |
| Enamine | BBV-32146863-2.5g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 2.5g |
$680.0 | 2023-10-29 | |
| Enamine | BBV-32146863-10.0g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 10.0g |
$1080.0 | 2023-01-01 | |
| Enamine | BBV-32146863-1g |
4-[(2-hydroxyethyl)carbamoyl]butanoic acid |
637760-46-4 | 95% | 1g |
$328.0 | 2023-10-29 |
4-(2-hydroxyethyl)carbamoylbutanoic acid 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
637760-46-4 (4-(2-hydroxyethyl)carbamoylbutanoic acid) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
